
Palladium--yttrium (1/2)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Palladium–yttrium (1/2) is an intermetallic compound composed of palladium and yttrium in a 1:2 ratio. This compound has garnered significant interest due to its unique properties and potential applications in various fields, including catalysis, hydrogen storage, and advanced materials science. The combination of palladium and yttrium results in a material that exhibits enhanced stability, catalytic activity, and hydrogen permeability compared to its individual components.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Palladium–yttrium (1/2) can be synthesized using various methods, including:
Magnetron Sputtering: Thin films of palladium–yttrium can be deposited onto substrates using magnetron sputtering.
Solid-State Reactions: Palladium and yttrium powders can be mixed and subjected to high-temperature annealing to form the intermetallic compound.
Industrial Production Methods
Industrial production of palladium–yttrium (1/2) typically involves large-scale solid-state reactions or advanced deposition techniques such as chemical vapor deposition (CVD) and physical vapor deposition (PVD). These methods allow for the production of high-purity materials with controlled compositions and microstructures .
Analyse Chemischer Reaktionen
Types of Reactions
Palladium–yttrium (1/2) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form palladium oxide and yttrium oxide under specific conditions.
Reduction: Palladium–yttrium can be reduced using hydrogen gas to regenerate the metallic form.
Substitution: The compound can participate in substitution reactions, where one of the metal atoms is replaced by another metal or ligand
Common Reagents and Conditions
Oxidation: Typically performed in an oxygen-rich environment at elevated temperatures.
Reduction: Conducted using hydrogen gas at high temperatures.
Substitution: Requires the presence of suitable ligands or metal salts under controlled conditions
Major Products Formed
Oxidation: Palladium oxide and yttrium oxide.
Reduction: Metallic palladium and yttrium.
Substitution: Various intermetallic compounds or coordination complexes
Wissenschaftliche Forschungsanwendungen
Palladium–yttrium (1/2) has a wide range of scientific research applications, including:
Catalysis: The compound is used as a catalyst in various chemical reactions, such as Suzuki cross-coupling reactions, due to its high catalytic activity and stability
Hydrogen Storage: Palladium–yttrium exhibits excellent hydrogen permeability and storage capacity, making it a promising material for hydrogen storage applications.
Medical Applications: Palladium nanoparticles, including those combined with yttrium, are used in cancer diagnosis and treatment due to their unique physical and chemical properties.
Advanced Materials: The compound is used in the development of advanced materials with enhanced mechanical and thermal properties.
Wirkmechanismus
The mechanism by which palladium–yttrium (1/2) exerts its effects varies depending on the application:
Catalysis: The compound provides active sites for catalytic reactions, facilitating the formation and breaking of chemical bonds. .
Hydrogen Storage: Palladium–yttrium forms hydrides with hydrogen, allowing for efficient hydrogen absorption and release.
Medical Applications: Palladium nanoparticles exhibit photothermal and catalytic properties, enabling targeted cancer therapy and imaging.
Vergleich Mit ähnlichen Verbindungen
Palladium–yttrium (1/2) can be compared with other similar compounds, such as:
Palladium–silver (1/2): This compound also exhibits high catalytic activity but lacks the hydrogen storage capacity of palladium–yttrium.
Palladium–copper (1/2): Known for its catalytic properties, palladium–copper is less stable and has lower hydrogen permeability compared to palladium–yttrium
Yttrium–nickel (1/2): This compound is used in hydrogen storage applications but does not possess the same level of catalytic activity as palladium–yttrium.
Eigenschaften
CAS-Nummer |
862883-75-8 |
|---|---|
Molekularformel |
PdY2 |
Molekulargewicht |
284.23 g/mol |
IUPAC-Name |
palladium;yttrium |
InChI |
InChI=1S/Pd.2Y |
InChI-Schlüssel |
IWZYQFYLPCIPIW-UHFFFAOYSA-N |
Kanonische SMILES |
[Y].[Y].[Pd] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


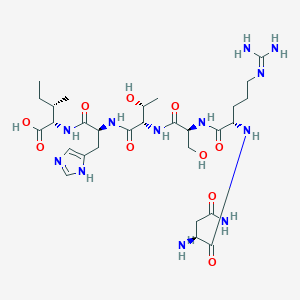
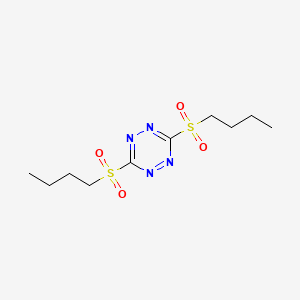
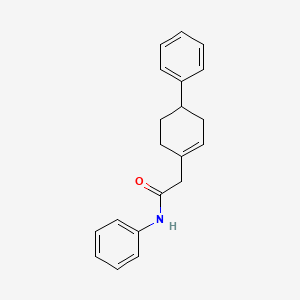
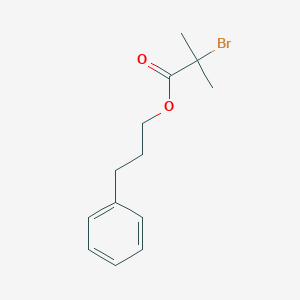

![(3R,5S)-5-[(1S)-1-amino-2-(3-fluorophenyl)ethyl]-3-(3-hydroxy-3-methylbutyl)oxolan-2-one;4-methylbenzenesulfonic acid](/img/structure/B14192931.png)
![2,4-Dimethoxy-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one](/img/structure/B14192936.png)
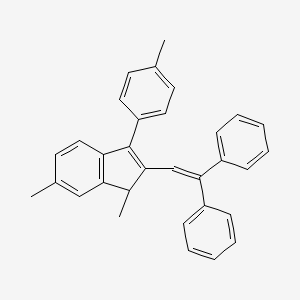
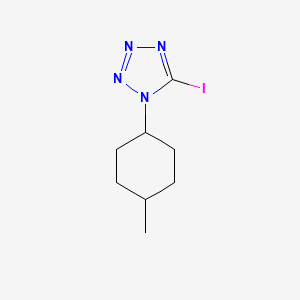

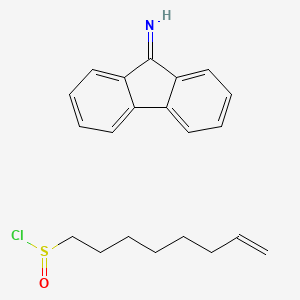

![{1,4-Phenylenebis[1-(methylsulfanyl)ethene-2,1-diyl]}bis(trimethylsilane)](/img/structure/B14192967.png)

